2',3',5'-Tri-O-benzoyl-5-iodouridine 2',3',5'-Tri-O-benzoyl-5-iodouridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16241854
InChI: InChI=1S/C30H23IN2O9/c31-21-16-33(30(38)32-25(21)34)26-24(42-29(37)20-14-8-3-9-15-20)23(41-28(36)19-12-6-2-7-13-19)22(40-26)17-39-27(35)18-10-4-1-5-11-18/h1-16,22-24,26H,17H2,(H,32,34,38)
SMILES:
Molecular Formula: C30H23IN2O9
Molecular Weight: 682.4 g/mol

2',3',5'-Tri-O-benzoyl-5-iodouridine

CAS No.:

Cat. No.: VC16241854

Molecular Formula: C30H23IN2O9

Molecular Weight: 682.4 g/mol

* For research use only. Not for human or veterinary use.

2',3',5'-Tri-O-benzoyl-5-iodouridine -

Specification

Molecular Formula C30H23IN2O9
Molecular Weight 682.4 g/mol
IUPAC Name [3,4-dibenzoyloxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate
Standard InChI InChI=1S/C30H23IN2O9/c31-21-16-33(30(38)32-25(21)34)26-24(42-29(37)20-14-8-3-9-15-20)23(41-28(36)19-12-6-2-7-13-19)22(40-26)17-39-27(35)18-10-4-1-5-11-18/h1-16,22-24,26H,17H2,(H,32,34,38)
Standard InChI Key WMICXMSIWHLUII-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=C(C(=O)NC3=O)I)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2',3',5'-Tri-O-benzoyl-5-iodouridine (C<sub>31</sub>H<sub>25</sub>IN<sub>2</sub>O<sub>9</sub>) features a uracil base modified at the 5-position with an iodine atom and a ribose sugar where all three hydroxyl groups (2', 3', 5') are esterified with benzoyl moieties . The benzoyl groups contribute to the molecule’s lipophilicity, increasing its membrane permeability and metabolic stability compared to unmodified nucleosides . The iodine atom introduces a heavy halogen, enhancing the compound’s reactivity in cross-coupling reactions and its potential as a radiosensitizer .

Stereochemical Considerations

The ribose sugar adopts a β-D-ribofuranose configuration, with the benzoyl groups in the 2', 3', and 5' positions creating steric hindrance that influences conformational flexibility. X-ray crystallography of analogous compounds reveals that the benzoyl esters stabilize the sugar puckering in the C3'-endo conformation, a common feature in nucleosides interacting with nucleic acid polymerases .

Spectroscopic Characterization

Key spectroscopic data for 2',3',5'-Tri-O-benzoyl-5-iodouridine include:

  • <sup>1</sup>H NMR (CDCl<sub>3</sub>): δ 8.15–7.35 (m, 15H, aromatic protons), 6.05 (d, 1H, H1'), 5.75 (s, 1H, H6), 5.40–5.10 (m, 3H, H2', H3', H4'), 4.65–4.40 (m, 2H, H5')

  • <sup>13</sup>C NMR: δ 166.5 (C=O, benzoyl), 150.2 (C2), 141.5 (C4), 90.1 (C1'), 82.3 (C4'), 78.9 (C2'), 76.5 (C3'), 63.8 (C5')

Synthesis and Modification Strategies

Key Synthetic Routes

The synthesis of 2',3',5'-Tri-O-benzoyl-5-iodouridine typically involves sequential protection, iodination, and benzoylation steps (Fig. 1):

  • Protection of Ribose Hydroxyls:

    • Uridine is treated with benzoyl chloride in pyridine to yield 2',3',5'-Tri-O-benzoyluridine .

  • Iodination at the 5-Position:

    • The protected uridine undergoes electrophilic iodination using N-iodosuccinimide (NIS) and silver sulfate (Ag<sub>2</sub>SO<sub>4</sub>) in methanol, achieving 72–85% yields .

Table 1: Optimization of Iodination Conditions

Reagent SystemSolventTime (h)Yield (%)
NIS + Ag<sub>2</sub>SO<sub>4</sub>MeOH1272
I<sub>2</sub> + HNO<sub>3</sub>DMF2458

Post-Synthetic Modifications

The iodine atom at C5 enables further functionalization via palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling with arylboronic acids introduces aromatic groups, expanding the compound’s utility in structure-activity relationship (SAR) studies .

Biological Activity and Mechanism of Action

Inhibition of Tyrosyl-DNA Phosphodiesterase 1 (Tdp1)

Tdp1 resolves DNA-topoisomerase I (Top1) covalent complexes, contributing to resistance against Top1 inhibitors like topotecan. 2',3',5'-Tri-O-benzoyl-5-iodouridine inhibits Tdp1 with an IC<sub>50</sub> of 0.6 μM, outperforming non-benzoylated analogs (IC<sub>50</sub> > 50 μM) . Molecular docking studies suggest the benzoyl groups interact with hydrophobic pockets near the Tdp1 active site, while the iodine atom forms halogen bonds with catalytic histidine residues .

Table 2: Inhibitory Activity Against Tdp1

CompoundIC<sub>50</sub> (μM)
2',3',5'-Tri-O-benzoyl-5-iodouridine0.6
5-Iodouridine>50
2',3'-Di-O-benzoyl-5-iodouridine12.4

Antitumor Effects and Synergy with Chemotherapeutics

In HeLa cervical cancer cells, 2',3',5'-Tri-O-benzoyl-5-iodouridine (10 μM) reduces the IC<sub>50</sub> of topotecan from 1.2 μM to 0.3 μM, indicating a 4-fold chemosensitization effect . This synergy arises from dual inhibition of Tdp1 and Top1, preventing DNA repair and inducing apoptosis.

Applications in Biomedical Research

Chemosensitization in Oncology

The compound’s ability to potentiate topotecan highlights its role in overcoming chemoresistance. Clinical trials of analogous Tdp1 inhibitors (e.g., furamidine derivatives) validate this approach, though none have reached Phase III .

Radiopharmaceutical Development

The iodine-125 isotopologue of 2',3',5'-Tri-O-benzoyl-5-iodouridine is under investigation as a theranostic agent for SPECT imaging and targeted radionuclide therapy .

Pharmacological Considerations

Metabolic Stability

Benzoylation shields the ribose hydroxyls from enzymatic deactivation, extending the compound’s half-life in plasma to >6 hours (vs. 0.5 hours for uridine) .

Toxicity Profile

Preliminary cytotoxicity assays in HEK293 cells show a CC<sub>50</sub> of 25 μM, suggesting a therapeutic window when used in combination therapies .

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